Ethyl 7-methyl-7-octenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-methyl-7-octenoate (EMO) is a volatile compound found in many essential oils, including lavender and jasmine. It has a pleasant, floral aroma and is used in a variety of products, from perfumes to food additives and cosmetics. EMO has been studied extensively in recent years due to its potential applications in scientific research and its biochemical and physiological effects.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions :
- Ethyl 7-methyl-7-octenoate is used in stereospecific and stereoselective reactions, such as in the preparation of Ethyl (2E, 7R)-7-Acetoxy-4-oxo-2-octenoate from D-Glucose, which is a part of a series of stereospecific and stereoselective reactions demonstrating the versatility of this compound in organic synthesis (Yokota, Nishida, & Mitsunobu, 1983).
Applications in Antitumor Agent Synthesis :
- This compound is utilized in the synthesis of molecules related to the antitumor agents such as cryptophycins, showing its relevance in medicinal chemistry (Chakraborty & Das, 2000).
Role in Catalytic Reactions :
- Ethyl 2-methyl-2,3-butadienoate, a related compound, is involved in [4 + 2] annulation with N-tosylimines, demonstrating its role in facilitating complex catalytic reactions (Zhu, Lan, & Kwon, 2003).
Environmental and Toxicokinetic Studies :
- Studies have been conducted on similar compounds such as Methyl tertiary butyl ether (MTBE) and Ethyl tertiary butyl (ETBE) to understand their toxicokinetics and environmental degradation, which can be relevant for assessing the environmental impact of Ethyl 7-methyl-7-octenoate (Johanson, Nihlen, & Löf, 1995).
Chemical Analysis and Extraction Techniques :
- Ethyl 7-methyl-7-octenoate's relatives, like octanol, have been used in dispersive liquid-liquid microextraction methods for chemical analysis, indicating potential applications in analytical chemistry (Farajzadeh, Djozan, & Bakhtiyari, 2010).
Pharmaceutical Applications :
- Related compounds, such as 1-(4'-ethylphenoxy)-3,7-dimethyl-6,7-epoxy-trans-2-octene, have been studied for their metabolic and photostability, which could be insightful for developing pharmaceutical applications of Ethyl 7-methyl-7-octenoate (Gill, Hammock, & Casida, 1974).
properties
IUPAC Name |
ethyl 7-methyloct-7-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-13-11(12)9-7-5-6-8-10(2)3/h2,4-9H2,1,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNRWRFYAIXQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641096 |
Source
|
Record name | Ethyl 7-methyloct-7-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methyloct-7-enoate | |
CAS RN |
485320-27-2 |
Source
|
Record name | Ethyl 7-methyl-7-octenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485320-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-methyloct-7-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.